molecular formula C8H13NO B13167617 1-Amino-1-cyclopropylpent-4-en-2-one

1-Amino-1-cyclopropylpent-4-en-2-one

Cat. No.: B13167617
M. Wt: 139.19 g/mol
InChI Key: JARVDFOAGYCDNC-UHFFFAOYSA-N
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Description

1-Amino-1-cyclopropylpent-4-en-2-one is an organic compound with the molecular formula C8H13NO It features a cyclopropyl group attached to a pentenone structure with an amino group at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-cyclopropylpent-4-en-2-one can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable pentenone precursor followed by amination. The reaction conditions typically involve the use of diazo compounds for cyclopropanation and subsequent treatment with ammonia or primary amines to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to handle diazo compounds safely. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-cyclopropylpent-4-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

1-Amino-1-cyclopropylpent-4-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-1-cyclopropylpent-4-en-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group may interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-1-cyclopropylpent-4-en-2-ol: Similar structure but with an alcohol group instead of a ketone.

    1-Amino-1-cyclopropylhex-4-en-2-one: Similar structure but with an additional carbon in the chain.

    1-Amino-1-cyclopropylbut-4-en-2-one: Similar structure but with one less carbon in the chain.

Uniqueness

1-Amino-1-cyclopropylpent-4-en-2-one is unique due to its specific combination of a cyclopropyl group and a pentenone structure with an amino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-amino-1-cyclopropylpent-4-en-2-one

InChI

InChI=1S/C8H13NO/c1-2-3-7(10)8(9)6-4-5-6/h2,6,8H,1,3-5,9H2

InChI Key

JARVDFOAGYCDNC-UHFFFAOYSA-N

Canonical SMILES

C=CCC(=O)C(C1CC1)N

Origin of Product

United States

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